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1-Benzyl-2-(furan-3-yl)piperidine
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Overview
Description
1-Benzyl-2-(furan-3-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a furan ring attached to the second carbon atom of the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-2-(furan-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-(furan-3-yl)piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-Benzyl-2-(furan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Benzyl-2-(furan-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
1-Benzyl-2-(furan-3-yl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(Furan-3-yl)piperidine: Lacks the benzyl group, which may reduce its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Biological Activity
1-Benzyl-2-(furan-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a furan moiety. The presence of these functional groups is significant as they contribute to the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing furan and oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tumor growth through interaction with specific biological targets involved in cancer pathways.
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, particularly in raising brain endocannabinoid levels, which may influence behaviors related to anxiety and depression. This suggests that this compound could potentially modulate endocannabinoid signaling pathways .
Antimicrobial Properties
Some studies have highlighted the antibacterial and antifungal activities of piperidine derivatives. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. The following table summarizes key aspects of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperidine ring, benzyl group, furan moiety | Anticancer, neuropharmacological |
5-(Furan-2-yl)-1,3,4-Oxadiazol | Contains furan and oxadiazole | Cytotoxic against cancer cell lines |
N-[5-(Furan-2-yl)-1,3,4-Oxadiazol]-Piperidine Derivative | Similar piperidine linkage | Antimicrobial activity |
Study on Anticancer Activity
A recent study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with a furan substituent exhibited enhanced anticancer activity compared to those without it. Specifically, this compound was noted for its ability to inhibit cell proliferation in vitro.
Neuropharmacological Research
In another study focusing on neuropharmacology, researchers evaluated the effects of piperidine derivatives on endocannabinoid signaling. The findings suggested that modifications to the piperidine structure could significantly alter the compound's ability to interact with cannabinoid receptors, indicating a potential therapeutic role in anxiety disorders .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-benzyl-2-(furan-3-yl)piperidine |
InChI |
InChI=1S/C16H19NO/c1-2-6-14(7-3-1)12-17-10-5-4-8-16(17)15-9-11-18-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
InChI Key |
VTLBGUCBZSHKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=COC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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